Dipropyl sulfite

Description

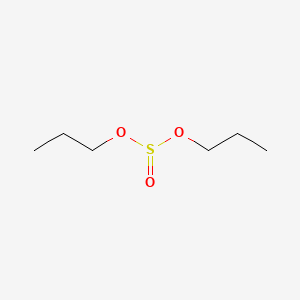

Structure

3D Structure

Properties

IUPAC Name |

dipropyl sulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-3-5-8-10(7)9-6-4-2/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIQPVFXODAAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOS(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40211370 | |

| Record name | Di-n-propyl sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-98-3 | |

| Record name | Sulfurous acid, dipropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-n-propyl sulphite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-n-propyl sulphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40211370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl Sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Dipropyl Sulfite from Propanol and Thionyl Chloride: A Technical Guide

Abstract: This document provides a comprehensive technical guide for the synthesis of dipropyl sulfite from 1-propanol and thionyl chloride. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details the underlying reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization. All quantitative data is presented in structured tables, and key processes are illustrated with diagrams generated using Graphviz to ensure clarity and reproducibility.

Reaction Mechanism

The synthesis of this compound from 1-propanol and thionyl chloride proceeds through a two-stage nucleophilic substitution reaction.[1] In the initial step, one molecule of 1-propanol attacks the electrophilic sulfur atom of thionyl chloride, leading to the formation of an unstable intermediate, propyl chlorosulfite, and the liberation of hydrogen chloride. In the second stage, a second molecule of 1-propanol reacts with the propyl chlorosulfite intermediate. This results in the formation of the final product, this compound, and another molecule of hydrogen chloride.[1]

The overall balanced chemical equation for this reaction is:

2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl

The reaction mechanism is depicted in the diagram below.

Experimental Protocol

This protocol is adapted from a well-established Organic Syntheses procedure for the preparation of n-butyl sulfite.[2] It is reported that n-propyl sulfite can be obtained by the same procedure, though potentially with slightly lower yields.[2]

Materials:

-

1-Propanol, dry (e.g., distilled from calcium hydride)

-

Thionyl chloride, redistilled[2]

-

Ice-water bath

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Equipment:

-

Three-necked round-bottom flask (2 L)

-

Mercury-sealed mechanical stirrer

-

Thermometer

-

Dropping funnel (500 mL)

-

Condenser with a gas absorption trap (for HCl)

-

Heating mantle or water bath

-

Distillation apparatus (e.g., modified Claisen flask with a fractionating side arm) for vacuum distillation

Procedure:

-

Reaction Setup: In a 2 L three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, place 9.2 moles of dry 1-propanol (553 g, 688 mL). The condenser outlet should be connected to a gas trap to absorb the hydrogen chloride gas evolved during the reaction.

-

Addition of Thionyl Chloride: Add 4.2 moles of thionyl chloride (500 g, 305 mL) to the dropping funnel.[2] Begin adding the thionyl chloride to the stirred propanol over a period of approximately two hours.[2]

-

Temperature Control: During the first half of the thionyl chloride addition, maintain the reaction mixture temperature between 35–45°C by immersing the flask in an ice-water bath as needed.[2] The reaction is initially exothermic.[2]

-

Reaction Progression: After the initial exotherm subsides and hydrogen chloride evolution begins, the reaction may become endothermic.[2] At this point, the cooling bath can be removed, and gentle heating may be applied to maintain the 35–45°C temperature range.

-

Completion of Reaction: Once the addition of thionyl chloride is complete, gradually raise the temperature of the reaction mixture to its boiling point over 30 minutes. This step drives the reaction to completion and helps remove the remaining dissolved hydrogen chloride.[2]

-

Purification: Transfer the reaction mixture to a 1 L Claisen flask fitted with a fractionating column for distillation under reduced pressure.[2]

-

Fractional Distillation:

-

First, distill off a forerun, which will consist mainly of unreacted 1-propanol.

-

Next, collect the product fraction, this compound. The analogous n-butyl sulfite distills at 109–115°C at 15 mm Hg.[2] The boiling point of this compound at reduced pressure will be slightly lower.

-

Refractionation of the collected product may be performed to achieve higher purity.[2]

-

The general workflow for this synthesis is outlined below.

Data Presentation

Table 1: Physicochemical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 623-98-3 | |

| Molecular Formula | C₆H₁₄O₃S | [3] |

| Molecular Weight | 166.24 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 191 °C (at 760 mm Hg) | |

| Density | 1.006 g/cm³ at 20 °C | |

| ¹H NMR (400 MHz) | δ 3.99-3.90 (m), 1.71 (sext), 0.98 (t) ppm | [3] |

Table 2: Summary of Experimental Parameters and Expected Results

| Parameter | Value | Notes |

| Stoichiometry (Propanol:Thionyl Chloride) | 2.2 : 1 (molar ratio) | A slight excess of alcohol is used to ensure complete reaction of the thionyl chloride.[2] |

| Reaction Temperature | 35–45 °C | Controlled during addition to manage the exotherm and prevent side reactions.[2] |

| Reaction Time | ~2.5 hours | 2 hours for addition, 30 minutes for final heating.[2] |

| Expected Yield | 70–80% | Based on the reported yields for the analogous n-butyl sulfite synthesis (72-83%) and the note that n-propyl sulfite yields are slightly lower.[2] |

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a key method for structural confirmation. The expected signals for this compound are a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (CH₂) protons, and a multiplet for the methylene protons attached to the oxygen (OCH₂).[3]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic C-H stretching vibrations around 2800-3000 cm⁻¹. A strong, characteristic absorption band for the S=O stretching vibration is expected in the range of 1200-1220 cm⁻¹. The S-O-C stretching vibrations typically appear in the 900-1000 cm⁻¹ region.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the distilled product and confirm its molecular weight from the mass spectrum.

Safety Precautions

This synthesis involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Thionyl Chloride (SOCl₂):

-

Hazards: Highly corrosive, toxic, and a lachrymator. It reacts violently with water, releasing toxic gases (HCl and SO₂).[4][5] Causes severe skin burns and eye damage.[4] Inhalation can be fatal.

-

Handling: Always handle in a fume hood. Wear chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield.[4][6] Ensure no contact with water or moisture.[5] Keep away from incompatible materials such as bases, alcohols, and amines.[4][5]

-

Spills: Neutralize small spills with an inert absorbent material like dry sand or vermiculite.[5] Do not use water.

-

-

1-Propanol (CH₃CH₂CH₂OH):

-

Hazards: Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors.

-

-

Hydrogen Chloride (HCl):

-

Hazards: A toxic and corrosive gas is evolved during the reaction.

-

Handling: The reaction must be performed in a fume hood with a gas trap (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl gas.

-

References

An In-depth Technical Guide to the Chemical Properties and Structure Elucidation of Dipropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of dipropyl sulfite. The information is intended to support researchers and professionals in the fields of chemistry and drug development in their understanding and utilization of this compound.

Chemical Properties of this compound

This compound, also known as sulfurous acid, dipropyl ester, is an organic compound with the chemical formula C₆H₁₄O₃S. It is the dipropyl ester of sulfurous acid.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₃S | [1] |

| Molecular Weight | 166.24 g/mol | [1] |

| CAS Number | 623-98-3 | |

| Appearance | Colorless liquid | |

| Boiling Point | 107-109 °C at 42 mmHg | |

| Density | 1.03 g/cm³ | |

| Refractive Index (n_D²⁰) | 1.4210 |

Structure Elucidation

The molecular structure of this compound has been elucidated and confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Caption: Chemical structure of this compound.

Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

| Spectroscopic Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.99 (t, 4H, -O-CH₂-), 1.71 (sext, 4H, -CH₂-), 0.98 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃) | Expected: ~68 ppm (-O-CH₂-), ~22 ppm (-CH₂-), ~10 ppm (-CH₃) |

| Infrared (IR) | Expected: ~2960 cm⁻¹ (C-H stretch), ~1200 cm⁻¹ (S=O stretch), ~1000 cm⁻¹ (C-O stretch) |

| Mass Spectrometry (EI) | m/z (% intensity): 166 (M⁺), 125, 83, 73, 43 (100) |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by three distinct signals corresponding to the three types of protons in the propyl chains. The triplet at approximately 3.99 ppm is assigned to the methylene protons adjacent to the oxygen atoms (-O-CH₂-). The sextet around 1.71 ppm corresponds to the central methylene protons (-CH₂-), and the triplet at about 0.98 ppm is attributed to the terminal methyl protons (-CH₃). The integration of these signals (4H, 4H, and 6H, respectively) is consistent with the symmetrical structure of this compound.

-

¹³C NMR Spectroscopy: Although the exact reported spectrum was not retrieved, the expected chemical shifts for the carbon atoms can be predicted based on the structure and data from similar compounds. The carbon of the methylene group attached to the oxygen (-O-CH₂-) is expected to be the most downfield, followed by the central methylene carbon, and finally the terminal methyl carbon, which would be the most upfield.

-

Infrared Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The strong band around 1200 cm⁻¹ is indicative of the S=O stretching vibration. The C-O stretching vibrations are expected to appear in the region of 1000 cm⁻¹. The peaks at approximately 2960 cm⁻¹ are due to the C-H stretching of the propyl groups.

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 166, which corresponds to its molecular weight. The fragmentation pattern includes a base peak at m/z 43, which can be attributed to the propyl cation ([CH₃CH₂CH₂]⁺). Other significant fragments are observed at m/z 125, 83, and 73.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the reaction of propan-1-ol with thionyl chloride. This procedure is adapted from a well-established method for the synthesis of dialkyl sulfites.

Reaction: 2 CH₃CH₂CH₂OH + SOCl₂ → (CH₃CH₂CH₂O)₂SO + 2 HCl

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

Propan-1-ol

-

Thionyl chloride (SOCl₂)

-

Anhydrous sodium carbonate (Na₂CO₃) or pyridine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.

-

Reaction: Propan-1-ol is placed in the flask and cooled in an ice bath. Thionyl chloride is added dropwise from the dropping funnel with continuous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.

-

Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently under reflux for a period to ensure the reaction goes to completion.

-

Work-up: The reaction mixture is cooled, and the excess thionyl chloride is removed under reduced pressure. The residue is dissolved in an organic solvent like dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed by rotary evaporation, and the crude this compound is purified by vacuum distillation.

Characterization Methods

The synthesized this compound should be characterized to confirm its identity and purity.

Caption: Logical flow for the structure elucidation of this compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts, splitting patterns, and integration values are analyzed to confirm the presence of the propyl groups and their connectivity to the sulfite moiety.

-

IR Spectroscopy: An IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands for S=O and C-O stretching vibrations, along with C-H stretching, provides evidence for the sulfite functional group and the alkyl chains.

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with electron ionization (EI). The molecular ion peak confirms the molecular formula, and the fragmentation pattern provides further structural information.

This comprehensive guide provides essential information for the synthesis, characterization, and understanding of the chemical properties of this compound, serving as a valuable resource for professionals in the chemical and pharmaceutical sciences.

References

Spectroscopic Profile of Dipropyl Sulfite: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dipropyl sulfite (CAS 623-98-3). Aimed at researchers, scientists, and professionals in drug development, this document presents key quantitative data in a structured format, details experimental protocols for data acquisition, and includes a visual representation of the molecule's structure and NMR assignments.

Introduction

This compound, with the chemical formula C₆H₁₄O₃S, is a dialkyl sulfite ester. A thorough understanding of its structural and electronic properties is crucial for its application in various chemical syntheses and as a potential building block in the development of novel therapeutic agents. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide focuses on the ¹H and ¹³C NMR characteristics of this compound.

Quantitative NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound have been analyzed to determine the chemical shifts of the magnetically active nuclei within the molecule. The data, acquired in deuterated chloroform (CDCl₃), is summarized in the tables below.

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) |

| -O-CH₂ -CH₂-CH₃ | 3.998, 3.902 |

| -O-CH₂-CH₂ -CH₃ | 1.711 |

| -O-CH₂-CH₂-CH₃ | 0.980 |

Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| -O-C H₂-CH₂-CH₃ | 67.5 |

| -O-CH₂-C H₂-CH₃ | 22.8 |

| -O-CH₂-CH₂-C H₃ | 10.8 |

Note: The ¹³C NMR data is based on typical chemical shifts for similar alkyl sulfites and may vary slightly based on experimental conditions. Specific experimental data for this compound was not available in the public domain at the time of this publication, though its availability is indicated by some suppliers.[2]

Experimental Protocols

The following is a representative experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

3.2. Instrumentation and Data Acquisition

NMR spectra are recorded on a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

The spectrometer frequency is set to 400 MHz.

-

A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

The chemical shifts are reported in parts per million (ppm) relative to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Spectroscopy:

-

The spectrometer frequency is set to 100 MHz.

-

Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

-

A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio, which is typically higher than for ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Chemical shifts are reported in ppm relative to the TMS signal at 0.00 ppm.

-

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound and the assignment of the different proton and carbon environments as determined by NMR spectroscopy.

This guide provides essential spectroscopic information for this compound, facilitating its identification and use in scientific research and development. The presented data and protocols offer a foundational resource for professionals working with this compound.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Dipropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dipropyl sulfite ((CH₃CH₂CH₂)₂SO₃). This compound is a sulfite ester of significant interest in various chemical and pharmaceutical contexts. A thorough understanding of its vibrational properties through IR spectroscopy is crucial for its identification, characterization, and quality control. This document presents a detailed analysis of the characteristic absorption bands of this compound, supported by quantitative data and established experimental protocols. The guide is intended to serve as a valuable resource for researchers and professionals engaged in work involving this compound.

Introduction to the Infrared Spectroscopy of Sulfite Esters

Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern is unique to the molecule's structure and the types of chemical bonds it contains, making the resulting IR spectrum a molecular "fingerprint."

For sulfite esters like this compound, IR spectroscopy is particularly useful for identifying key functional groups. The most prominent of these are the sulfoxide group (S=O) and the carbon-oxygen (C-O) and sulfur-oxygen (S-O) single bonds within the ester linkage. The position, intensity, and shape of the absorption bands associated with these groups provide valuable structural information.

Quantitative Infrared Spectral Data for this compound

The infrared spectrum of this compound is characterized by a series of distinct absorption bands. The data presented below has been compiled from various spectroscopic databases and is presented in a clear, tabular format for ease of reference and comparison.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2870 | Strong | C-H Stretching (propyl group) |

| 1465 | Medium | C-H Bending (CH₂ scissoring) |

| 1380 | Medium | C-H Bending (CH₃ umbrella) |

| ~1200 | Strong | S=O Stretching |

| 1000 - 900 | Strong, Broad | C-O Stretching |

| 800 - 700 | Strong | S-O Stretching |

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions (e.g., sampling technique, solvent).

Analysis and Interpretation of the Infrared Spectrum

The infrared spectrum of this compound can be divided into several key regions:

-

C-H Stretching Region (2965 - 2870 cm⁻¹): The strong absorption bands in this region are characteristic of the symmetric and asymmetric stretching vibrations of the C-H bonds in the propyl groups.

-

Fingerprint Region (below 1500 cm⁻¹): This region contains a wealth of information, including the bending vibrations of the alkyl chains and, most importantly, the characteristic vibrations of the sulfite ester functional group.

-

S=O Stretching (~1200 cm⁻¹): The strong absorption band around 1200 cm⁻¹ is a key diagnostic peak for the presence of the sulfoxide group in this compound. The position of this band is sensitive to the electronic environment of the sulfur atom.

-

C-O Stretching (1000 - 900 cm⁻¹): The strong, often broad, absorption in this region is attributed to the stretching vibrations of the C-O single bonds of the ester linkage.

-

S-O Stretching (800 - 700 cm⁻¹): The strong band in this lower wavenumber region corresponds to the stretching vibrations of the S-O single bonds.

-

Experimental Protocols

The acquisition of high-quality IR spectra for liquid samples like this compound can be achieved through several standard techniques. The choice of method depends on the specific requirements of the analysis, such as the amount of sample available and the desired path length.

Neat (Thin Film) Method

This is a simple and common method for analyzing pure liquid samples.

Methodology:

-

Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty salt plates.

-

Acquire the sample spectrum and ratio it against the background spectrum to obtain the final absorbance or transmittance spectrum.

Attenuated Total Reflectance (ATR) Method

ATR-FTIR is a versatile technique that requires minimal sample preparation and is suitable for both liquid and solid samples.

Methodology:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Acquire a background spectrum with the clean, empty ATR crystal.

-

Place a small drop of this compound directly onto the ATR crystal, ensuring complete coverage of the sampling area.

-

If analyzing a volatile liquid, a cover can be used to minimize evaporation.

-

Acquire the sample spectrum. The instrument's software will automatically perform the ATR correction.

Logical Relationships of Key Vibrational Modes

The key vibrational modes of this compound are interconnected and arise from the specific arrangement of atoms in the molecule. The following diagram illustrates the logical relationship between the core functional groups and their characteristic infrared absorptions.

Caption: Key vibrational modes of this compound.

Conclusion

This technical guide has provided a detailed examination of the infrared spectroscopy of this compound. The tabulated spectral data, coupled with the analysis of the key vibrational modes, offers a robust framework for the identification and characterization of this compound. The outlined experimental protocols provide practical guidance for obtaining high-quality IR spectra. This comprehensive resource is designed to support the work of researchers, scientists, and drug development professionals in their respective fields.

In-Depth Technical Guide to the Mass Spectrometry Analysis of Dipropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of dipropyl sulfite (C₆H₁₄O₃S). It details the expected fragmentation patterns under electron ionization (EI), offers a standardized experimental protocol for analysis, and presents the data in a clear, accessible format for researchers in drug development and related scientific fields.

Introduction

This compound, the dipropyl ester of sulfurous acid, is a compound of interest in various chemical and pharmaceutical contexts. Its characterization is crucial for process monitoring, impurity profiling, and metabolism studies. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), serves as a primary analytical technique for the identification and quantification of this compound. This document outlines the fundamental principles of its mass spectrometric behavior under electron ionization.

Electron Ionization Mass Spectrometry Data

The mass spectrum of this compound is characterized by a distinct fragmentation pattern upon electron ionization. The molecular ion and significant fragment ions are presented below. The data is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1]

Quantitative Data Summary

The prominent ions observed in the electron ionization mass spectrum of this compound are summarized in the following table. The mass-to-charge ratio (m/z) and relative intensity of each ion are provided.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 27 | 35 | [C₂H₃]⁺ |

| 29 | 30 | [C₂H₅]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 42 | 40 | [C₃H₆]⁺ |

| 43 | 100 | [C₃H₇]⁺ |

| 65 | 45 | [SO₂H]⁺ |

| 82 | 30 | [C₃H₇O₂S]⁺ |

| 124 | 25 | [M - C₃H₆]⁺• |

| 166 | 5 | [M]⁺• (Molecular Ion) |

Proposed Fragmentation Pathway

Upon electron ionization, this compound undergoes a series of fragmentation reactions. The proposed pathway is initiated by the loss of an electron to form the molecular ion ([M]⁺•) at m/z 166. Subsequent fragmentation occurs through various channels, including alpha-cleavage and rearrangements, leading to the formation of the observed fragment ions. The propyl group ([C₃H₇]⁺) at m/z 43 is the base peak, indicating its high stability.

References

An In-depth Technical Guide to the Physical Properties of Dipropyl Sulfite

This technical guide provides a comprehensive overview of the known physical properties of dipropyl sulfite, specifically its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

-

Name: this compound

-

Synonyms: Di-n-propyl sulfite, Sulfurous acid, dipropyl ester

-

CAS Number: 623-98-3

-

Molecular Formula: C₆H₁₄O₃S

-

Molecular Weight: 166.24 g/mol

Physical Properties

The physical characteristics of a compound are crucial for its handling, application, and the design of experimental procedures. The following sections detail the boiling point and density of this compound.

The boiling point of this compound has been reported under reduced pressure. One source also provides a boiling point that is presumed to be at atmospheric pressure.

The density of this compound has been reported as a single value.

Data Presentation

The quantitative physical property data for this compound is summarized in the table below for clarity and ease of comparison.

| Physical Property | Value | Conditions |

| Boiling Point | 107-109 °C | at 42 mmHg[1][2][3] |

| 191 °C | Presumed at atmospheric pressure (760 mmHg)[4] | |

| Density | 1.03 g/cm³ | Not specified[1][2][3] |

Experimental Protocols

While specific experimental protocols for the determination of this compound's physical properties are not detailed in the available literature, standard methodologies for these measurements are well-established. The following are detailed, generalized protocols that would be appropriate for these determinations.

This method is employed for liquids that may decompose at their atmospheric boiling point or for which distillation at lower temperatures is desired.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered.

Apparatus:

-

Round-bottom flask

-

Distillation head (Claisen adapter)

-

Thermometer

-

Condenser

-

Receiving flask

-

Vacuum source (e.g., vacuum pump)

-

Manometer

-

Heating mantle

-

Boiling chips or magnetic stirrer

Procedure:

-

A sample of this compound is placed in the round-bottom flask along with boiling chips or a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed to maintain a vacuum.

-

The thermometer is positioned so that the top of the bulb is level with the side arm of the distillation head.

-

The vacuum pump is connected to the apparatus, and the pressure is reduced to the desired level, as measured by the manometer (e.g., 42 mmHg).

-

The sample is heated gently.

-

The temperature is recorded when the liquid is boiling steadily and the condensate is forming on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

A pycnometer is a flask with a specific, accurately known volume, used for the precise measurement of the density of a liquid.

Principle: Density is determined by measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Constant temperature bath

-

Thermometer

Procedure:

-

The empty pycnometer is thoroughly cleaned, dried, and its mass is accurately measured on an analytical balance (m_pycnometer).

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass is measured (m_pycnometer+water).

-

The mass of the water is calculated (m_water = m_pycnometer+water - m_pycnometer).

-

The volume of the pycnometer is determined using the known density of water at that temperature (V_pycnometer = m_water / ρ_water).

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the pycnometer filled with this compound is measured (m_pycnometer+sulfite).

-

The mass of the this compound is calculated (m_sulfite = m_pycnometer+sulfite - m_pycnometer).

-

The density of the this compound is then calculated (ρ_sulfite = m_sulfite / V_pycnometer).

Logical Workflow Diagram

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of this compound.

Caption: Workflow for the determination of boiling point and density of this compound.

References

An In-depth Technical Guide to the Characterization of Dipropyl Sulfite (CAS Number 623-98-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite (CAS 623-98-3), also known as sulfurous acid, dipropyl ester, is an organic sulfite with the molecular formula C6H14O3S.[1][2] This document provides a comprehensive overview of the known physicochemical properties, characterization data, and potential biological interactions of this compound. Due to the limited availability of detailed experimental protocols specific to this compound in publicly accessible literature, this guide presents generalized methodologies for its characterization based on standard analytical techniques.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in a research setting.

| Property | Value | Reference |

| Molecular Formula | C6H14O3S | [1][2] |

| Molecular Weight | 166.24 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid | [3] |

| Density | 1.03 g/cm³ | [2] |

| Boiling Point | 107-109 °C at 42 mmHg | [2] |

| Flash Point | 110 °C | [2] |

| Refractive Index | 1.421 | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

| InChI Key | MAIQPVFXODAAIG-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CCCOS(=O)OCCC | [1][2] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While specific experimental parameters for this compound are not extensively detailed in the literature, the following sections provide representative protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

3.1.1 ¹H NMR Spectroscopy

-

¹H NMR Spectral Data:

-

A ¹H NMR spectrum of this compound is available, showing characteristic signals for the propyl groups.[5]

-

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~3.9-4.1 | m | -O-CH₂- |

| ~1.7 | m | -CH₂- |

| ~0.9 | t | -CH₃ |

3.1.2 ¹³C NMR Spectroscopy

-

¹³C NMR Spectral Data:

-

While less commonly reported, ¹³C NMR provides complementary structural information.

-

3.1.3 Generalized Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of this compound (typically 5-25 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

-

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts should be referenced to the solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound.

-

Key IR Absorptions:

-

Strong absorptions are expected in the regions characteristic of S=O and C-O stretching vibrations.

-

3.2.1 Generalized Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained neat (as a thin film between two salt plates, e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean salt plates or ATR crystal before running the sample.

-

Data Processing: The instrument software will automatically process the data to produce the infrared spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of this compound, confirming its molecular weight and providing structural clues.

-

Expected Molecular Ion: [M]⁺ at m/z = 166.

3.3.1 Generalized Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition and Analysis: Acquire the mass spectrum, identifying the molecular ion peak and major fragment ions. The fragmentation pattern can be analyzed to deduce the structure of the molecule.

Synthesis

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Interactions

There is a significant lack of specific data on the biological activities and signaling pathways directly modulated by this compound. However, the broader class of sulfites is known to interact with biological systems.

Sulfites can exert toxic effects through their chemical reactivity, particularly with sulfur-containing biomolecules. One of the key mechanisms is the sulfitolysis of disulfide bonds in proteins, which can lead to altered protein structure and function. Additionally, sulfites can react with glutathione, a critical cellular antioxidant.

Plausible Mechanism of Sulfite-Mediated Cellular Disruption

The following diagram illustrates a potential mechanism by which sulfites, including this compound, could interact with and disrupt cellular components. This is a generalized pathway based on the known reactivity of sulfites.

Caption: A diagram illustrating the potential interaction of sulfites with proteins and glutathione.

Safety and Handling

This compound is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a summary of the available information on the characterization of this compound (CAS 623-98-3). While key physicochemical properties and some spectroscopic data are known, there is a notable absence of detailed, publicly available experimental protocols for its synthesis and comprehensive characterization. Furthermore, specific biological signaling pathways for this compound have not been elucidated, though general mechanisms of sulfite toxicity offer a basis for understanding its potential biological effects. Further research is required to fully characterize this compound and its interactions with biological systems.

References

Navigating the Solubility Landscape of Dipropyl Sulfite in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipropyl sulfite, a sulfite ester with the chemical formula C₆H₁₄O₃S, presents a unique profile for consideration in various chemical and pharmaceutical applications.[1] Understanding its solubility in a diverse range of organic solvents is a critical parameter for its application in synthesis, formulation, and purification processes. This technical guide provides an overview of the known solubility characteristics of this compound, details established experimental protocols for determining solubility, and outlines a general workflow for such measurements.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value |

| Molecular Formula | C₆H₁₄O₃S |

| Molecular Weight | 166.24 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 623-98-3[1] |

Solubility of this compound: Current State of Knowledge

Direct, quantitative solubility data for this compound in various organic solvents remains scarce in publicly accessible databases and scientific literature. However, based on the general principles of "like dissolves like" and the limited available information, a qualitative understanding can be inferred. As a relatively non-polar molecule due to its aliphatic propyl chains, this compound is expected to exhibit greater solubility in non-polar organic solvents.[2]

One available source indicates that di-n-propyl sulfite is slightly soluble in chloroform and methanol. This suggests some degree of solubility in both non-polar halogenated solvents and polar protic solvents, although the precise limits of this solubility are not defined. Further empirical determination is necessary to quantify these and other solvent interactions.

Experimental Protocols for Solubility Determination

The absence of comprehensive solubility data necessitates the use of established experimental methods to quantify the solubility of this compound in various organic solvents. The following are detailed methodologies for key experimental protocols applicable to this purpose.

Gravimetric Method (Shake-Flask Method)

The gravimetric shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a flask or vial).

-

The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved this compound is crucial to confirm saturation.

-

-

Phase Separation:

-

Once equilibrium is established, the agitation is stopped, and the mixture is allowed to stand, permitting the undissolved solute to settle.

-

A clear aliquot of the saturated supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent the transfer of any undissolved droplets.

-

-

Solvent Evaporation and Mass Determination:

-

The collected aliquot is transferred to a pre-weighed, clean, and dry container.

-

The solvent is evaporated under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause degradation of the this compound).

-

The container with the non-volatile this compound residue is then weighed accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is determined by subtracting the initial weight of the empty container from the final weight.

-

The solubility is then expressed in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Spectroscopic Method (UV-Vis Absorption)

For compounds that possess a chromophore, UV-Vis spectroscopy offers a sensitive method for determining solubility. This compound itself does not have a strong chromophore in the standard UV-Vis range. However, this method can be adapted if a suitable derivatizing agent can be used to create a chromophoric product. A more direct application for a compound like this compound would be High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or a UV detector at a low wavelength if there is some absorbance).

Methodology (using HPLC):

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound in the chosen organic solvent.

-

-

Phase Separation and Dilution:

-

Withdraw a filtered aliquot of the saturated solution as described previously.

-

Dilute the aliquot accurately with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

-

HPLC Analysis:

-

Inject the prepared standard solutions and the diluted sample solution into the HPLC system.

-

Develop a suitable chromatographic method (i.e., select an appropriate column, mobile phase, and detector settings) to achieve good separation and detection of this compound.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area (or height) of the standard solutions against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of this compound in an organic solvent.

Conclusion

While quantitative data on the solubility of this compound in organic solvents is limited, this guide provides the necessary theoretical framework and practical experimental protocols for its determination. For researchers and professionals in drug development and chemical synthesis, the application of the described gravimetric and chromatographic methods will enable the generation of crucial solubility data. This information is indispensable for optimizing reaction conditions, developing robust purification strategies, and formulating products containing this compound. The systematic determination of these solubility profiles will significantly contribute to the broader understanding and application of this compound.

References

A Theoretical Investigation of the Molecular Structure of Dipropyl Sulfite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipropyl Sulfite and the Importance of Structural Analysis

This compound (C₆H₁₄O₃S) is a dialkyl sulfite ester.[1] The molecular structure and conformational preferences of such molecules are crucial for understanding their reactivity, physical properties, and potential biological activity. Theoretical calculations, particularly using quantum mechanical methods, provide a powerful tool for elucidating these characteristics at the atomic level, especially in the absence of extensive experimental data.

Computational chemistry allows for the prediction of various molecular properties, including:

-

Stable Conformers: Identifying the different spatial arrangements of the atoms (conformers) and their relative energies.

-

Geometric Parameters: Determining bond lengths, bond angles, and dihedral angles with high accuracy.

-

Vibrational Frequencies: Predicting the infrared (IR) and Raman spectra, which can aid in the experimental identification and characterization of the molecule.

-

Electronic Properties: Understanding the distribution of electrons within the molecule, which governs its reactivity.

Proposed Experimental and Computational Protocols

To achieve a thorough understanding of the this compound molecular structure, a combined approach of theoretical calculations and, where feasible, experimental validation is recommended.

Computational Methodology

The following protocol outlines a standard and effective computational workflow for the theoretical analysis of this compound, drawing on methodologies successfully applied to similar sulfur-containing organic molecules.

Workflow for Theoretical Calculation of this compound:

References

The Genesis of Dialkyl Sulfites: A Technical Guide to Their Discovery, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dialkyl sulfites, the diesters of sulfurous acid, represent a class of organosulfur compounds with a rich history and diverse applications. Since their initial discovery in the 19th century, these molecules have found utility in various chemical transformations and industrial processes. This technical guide provides an in-depth exploration of the initial discovery and characterization of dialkyl sulfites, detailed experimental protocols for their synthesis and analysis, and a summary of their known chemical properties. While their direct biological activities and interactions with signaling pathways remain a largely unexplored frontier, this guide aims to equip researchers with a foundational understanding of this intriguing class of molecules.

Discovery and Initial Characterization

The first synthesis of dialkyl sulfites is credited to the early works of Carius and Arbusow. A German patent from 1929 references the pioneering work of Carius in "Annalen der Chemie" and Arbusow in "C. rgog." for their method of producing these esters by reacting alcohols with thionyl chloride.[1] This fundamental reaction remains the cornerstone of dialkyl sulfite synthesis today.

The initial characterization of these compounds focused on their fundamental physical properties. Early researchers meticulously documented properties such as boiling points and densities, which laid the groundwork for their identification and purification.

Physical Properties of Common Dialkyl Sulfites

The physical properties of two of the most common dialkyl sulfites, dimethyl sulfite and diethyl sulfite, are summarized in the table below. These properties are essential for their handling, purification, and use in various applications.

| Property | Dimethyl Sulfite | Diethyl Sulfite |

| Molecular Formula | C₂H₆O₃S | C₄H₁₀O₃S |

| Molecular Weight | 110.13 g/mol | 138.19 g/mol |

| Appearance | Clear, colorless liquid[2] | Clear, colorless liquid[3] |

| Boiling Point | 126-127 °C[4] | 158-160 °C[3] |

| Density | 1.294 g/mL at 25 °C[4] | 1.077 g/mL at 25 °C[5][6] |

| Refractive Index | n20/D 1.410[4] | n20/D 1.414[5][6] |

| Solubility in Water | Very soluble[2] | Decomposes |

Experimental Protocols

The synthesis of dialkyl sulfites is a standard procedure in organic chemistry. The following sections provide detailed experimental protocols for the preparation of diethyl sulfite, a representative dialkyl sulfite, and its subsequent oxidation to diethyl sulfate.

Synthesis of Diethyl Sulfite from Ethanol and Thionyl Chloride

This procedure is adapted from established methods and provides a reliable route to diethyl sulfite.

Reaction Scheme:

2 CH₃CH₂OH + SOCl₂ → (CH₃CH₂O)₂SO + 2 HCl

Materials:

-

Absolute Ethanol (2 moles)

-

Thionyl Chloride (1 mole)

-

An inert gas source (e.g., Nitrogen or Argon)

-

Ice bath

-

Distillation apparatus

Procedure:

-

To a flask equipped with a dropping funnel and a gas outlet connected to a trap for acidic gases, add 2 moles of absolute ethanol.

-

Begin bubbling a slow stream of an inert gas through the ethanol to facilitate the removal of the hydrochloric acid byproduct.[1]

-

Cool the flask in an ice bath.

-

Slowly add 1 mole of thionyl chloride dropwise from the dropping funnel to the cooled and stirred ethanol. Maintain the temperature of the reaction mixture below 10 °C.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.

-

The crude diethyl sulfite can be purified by fractional distillation under reduced pressure.

Expected Yield: Approximately 79% of the theoretical yield.[1]

Characterization:

-

Boiling Point: 158-160 °C[3]

-

¹H NMR (CDCl₃): δ 4.10 (q, 4H), 1.30 (t, 6H)

-

¹³C NMR (CDCl₃): δ 58.5, 15.0

-

IR (neat): ν 2980, 1200, 1000, 900 cm⁻¹[7]

Oxidation of Diethyl Sulfite to Diethyl Sulfate

Dialkyl sulfites can be readily oxidized to the corresponding dialkyl sulfates.

Reaction Scheme:

(CH₃CH₂O)₂SO + [O] → (CH₃CH₂O)₂SO₂

Materials:

-

Diethyl Sulfite

-

Oxidizing agent (e.g., potassium permanganate or ruthenium trichloride with sodium periodate)

-

Solvent (e.g., acetone or a biphasic mixture of acetonitrile, dichloromethane, and water)

Procedure (using RuCl₃/NaIO₄):

-

Dissolve the diethyl sulfite in a 2:2:3 mixture of acetonitrile, dichloromethane, and water.[2]

-

To this solution, add a catalytic amount of ruthenium trichloride (RuCl₃) and 2 equivalents of sodium periodate (NaIO₄).[2]

-

Stir the biphasic mixture vigorously at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Separate the organic layer, wash with aqueous sodium thiosulfate solution to quench any remaining oxidant, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude diethyl sulfate.

-

The product can be further purified by vacuum distillation.

Chemical Reactivity and Applications

Dialkyl sulfites are versatile intermediates in organic synthesis. Their reactivity is dominated by the electrophilic nature of the sulfur atom and the lability of the alkoxy groups.

Hydrolysis

Dialkyl sulfites are susceptible to hydrolysis, particularly in the presence of acid, which regenerates the alcohol and sulfurous acid (which decomposes to sulfur dioxide and water). The rate of hydrolysis is generally slower than that of the corresponding dialkyl sulfates.

Oxidation

As demonstrated in the experimental protocol, dialkyl sulfites are readily oxidized to dialkyl sulfates.[2] This transformation is a key reaction, as dialkyl sulfates are potent alkylating agents.

Reactions with Nucleophiles

The sulfur atom in dialkyl sulfites is susceptible to nucleophilic attack. This reactivity allows for the displacement of the alkoxy groups and the formation of new sulfur-containing compounds.

Applications

-

Antioxidants in Polymers: Dialkyl sulfites, including diethyl sulfite, are used as additives in polymers to prevent oxidation.[3]

-

Battery Electrolytes: Dimethyl sulfite has been investigated as a potentially useful high-energy battery electrolyte solvent.[4]

-

Grain Storage: Diethyl sulfite has been shown to inhibit the growth of mold spores during grain storage.[3]

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature reveals a significant gap in the understanding of the direct biological activities and signaling pathway interactions of simple dialkyl sulfites such as dimethyl and diethyl sulfite. The majority of toxicological and biological studies focus on inorganic sulfites (e.g., sodium sulfite), which are widely used as food preservatives and are known to cause allergic reactions in sensitive individuals.

Studies on related organosulfur compounds have shown some biological effects. For instance, dimethyl sulfide (DMS) has been studied for its effects on apoptosis in leukemia cells, and dimethyl sulfoxide (DMSO) is a well-known solvent with various biological effects, including anti-inflammatory properties.[8][9] Diethyl sulfate is recognized as a potent alkylating agent and a probable human carcinogen. However, these findings cannot be directly extrapolated to dialkyl sulfites.

The metabolism of diethyl sulfate in rats has been shown to produce ethylmercapturic acid and a sulfoxide.[10] It is plausible that dialkyl sulfites, if they enter biological systems, would be metabolized, potentially through hydrolysis to the corresponding alcohol and sulfite, with the latter being oxidized to sulfate by sulfite oxidase.

At present, there is no direct evidence to implicate dialkyl sulfites in specific signaling pathways or to suggest their utility as targeted agents in drug development. This lack of data represents a significant opportunity for future research.

Logical and Experimental Workflows

To facilitate a clearer understanding of the synthesis and subsequent reactions of dialkyl sulfites, the following diagrams, generated using the DOT language, illustrate the key workflows.

Caption: Synthesis of Dialkyl Sulfite from Alcohol and Thionyl Chloride.

Caption: Oxidation of Dialkyl Sulfite to Dialkyl Sulfate.

Conclusion

Dialkyl sulfites are a historically significant class of organosulfur compounds with well-established synthetic routes and a range of industrial applications. Their chemistry is characterized by the reactivity of the sulfite ester functionality, allowing for transformations such as oxidation to dialkyl sulfates. While the physical and chemical properties of simple dialkyl sulfites are well-documented, their biological effects and potential roles in drug development remain largely unknown. This technical guide provides a comprehensive overview of the current knowledge, highlighting the need for further research into the biological implications of these fundamental molecules. The detailed protocols and data presented herein serve as a valuable resource for chemists and pharmacologists interested in exploring the untapped potential of dialkyl sulfites.

References

- 1. DE487253C - Process for the preparation of dialkyl sulfites - Google Patents [patents.google.com]

- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 3. Diethyl sulfite - Wikipedia [en.wikipedia.org]

- 4. Dimethyl sulfite - Wikipedia [en.wikipedia.org]

- 5. Dimethyl sulfite(616-42-2) 1H NMR [m.chemicalbook.com]

- 6. diethyl sulfite [stenutz.eu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. Effect of dimethyl sulfides on the induction of apoptosis in human leukemia Jurkat cells and HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. DIETHYL SULFATE - Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Dipropyl Sulfite as a Non-Aqueous Electrolyte Additive

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on dipropyl sulfite as a non-aqueous electrolyte additive is limited in publicly available literature. The following application notes and protocols are based on the well-documented behavior of analogous alkyl sulfites, such as ethylene sulfite (ES) and propylene sulfite (PS), in lithium-ion battery electrolytes. The principles and methodologies are intended to serve as a guide for the investigation of this compound.

Introduction

Organic sulfites are a class of electrolyte additives known for their ability to form a stable Solid Electrolyte Interphase (SEI) on the surface of anodes in lithium-ion batteries.[1] This protective layer is crucial for preventing electrolyte decomposition, minimizing capacity loss, and improving the overall cycle life and safety of the battery.[1] Like other sulfur-containing additives, this compound is expected to be reductively decomposed on the anode surface during the initial formation cycles to contribute to a robust SEI layer. The presence of sulfite species in the SEI, such as lithium sulfite (Li₂SO₃), is believed to enhance its stability and ionic conductivity.[2]

Proposed Mechanism of Action

During the initial charging of a lithium-ion battery, electrolyte additives with a lower reduction potential than the bulk carbonate solvents are preferentially reduced on the anode surface.[1] It is hypothesized that this compound, upon reduction, will decompose to form a stable SEI layer incorporating lithium sulfite and other organic and inorganic species. This process passivates the anode surface, preventing continuous electrolyte decomposition and improving the electrochemical performance of the battery.

Caption: Proposed mechanism of SEI formation with this compound.

Quantitative Data Summary

The following table summarizes typical performance improvements observed with the addition of sulfite-based additives to a standard carbonate electrolyte. The data is extrapolated from studies on similar compounds and serves as a baseline for expected results with this compound.

| Performance Metric | Standard Electrolyte | Electrolyte with Sulfite Additive (Expected) |

| First Cycle Coulombic Efficiency (%) | ~85% | >90% |

| Capacity Retention after 100 cycles (%) | ~70% | >85% |

| Charge Transfer Resistance (Rct) after formation (Ω) | >100 Ω | <50 Ω |

| Gas Generation during formation (μL/mAh) | High | Significantly Reduced |

Experimental Protocols

Electrolyte Preparation

Objective: To prepare a non-aqueous electrolyte containing this compound as an additive.

Materials:

-

Battery-grade ethylene carbonate (EC) and ethyl methyl carbonate (EMC) (3:7 by weight)

-

Lithium hexafluorophosphate (LiPF₆)

-

This compound (DPS)

-

Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

-

Magnetic stirrer and stir bars

-

Volumetric flasks and pipettes

Protocol:

-

Inside the glovebox, prepare the base electrolyte by dissolving 1 M LiPF₆ in an EC/EMC (3:7 w/w) solvent mixture.

-

Stir the solution at room temperature for at least 4 hours to ensure complete dissolution of the salt.

-

Prepare a stock solution of this compound in the base electrolyte (e.g., 10% by weight).

-

Prepare the final electrolytes by adding the desired concentration of this compound (e.g., 0.5%, 1%, 2% by weight) to the base electrolyte from the stock solution.

-

Stir the final electrolyte solutions for at least 1 hour to ensure homogeneity.

-

Store the electrolytes in sealed containers inside the glovebox.

Coin Cell Assembly

Objective: To assemble coin cells for electrochemical testing of the prepared electrolytes.

Materials:

-

CR2032 coin cell components (casings, spacers, springs)

-

Graphite anode and LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode (or other desired electrodes)

-

Celgard 2325 separator

-

The prepared electrolytes (with and without this compound)

-

Crimping machine

-

Micropipette

Protocol:

-

Dry all electrodes and separators in a vacuum oven at the appropriate temperature (e.g., 120°C for electrodes, 60°C for separator) for at least 12 hours before transferring to the glovebox.

-

Place the cathode in the bottom can of the coin cell.

-

Add a few drops of the electrolyte onto the cathode surface.

-

Place the separator on top of the wetted cathode.

-

Add a few more drops of electrolyte to wet the separator.

-

Place the graphite anode on top of the separator.

-

Add a spacer and a spring.

-

Place the top cap and crimp the coin cell using the crimping machine.

-

Let the assembled cells rest for at least 12 hours before testing to ensure complete wetting of the electrodes.

Caption: Experimental workflow for coin cell assembly.

Electrochemical Testing

Objective: To evaluate the electrochemical performance of the cells with and without the this compound additive.

Equipment:

-

Battery cycler

-

Electrochemical impedance spectroscopy (EIS) analyzer

Protocols:

1. Formation Cycles:

-

Cycle the cells at a low C-rate (e.g., C/10) for the first 2-3 cycles between the desired voltage window (e.g., 3.0-4.7 V for a graphite/LNMO cell).

-

Record the charge/discharge capacities and calculate the first cycle coulombic efficiency.

2. Rate Capability Test:

-

Cycle the cells at various C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

-

Discharge at each C-rate for at least 5 cycles to obtain stable capacity values.

3. Long-Term Cycling:

-

Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles).

-

Plot the discharge capacity and coulombic efficiency versus cycle number to evaluate capacity retention.

4. Electrochemical Impedance Spectroscopy (EIS):

-

Perform EIS measurements on the cells after the formation cycles and at various stages of cycling.

-

The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5-10 mV.

-

Analyze the Nyquist plots to determine the evolution of the charge transfer resistance (Rct) and solid electrolyte interphase resistance (Rsei).

Logical Relationship of Benefits

The addition of this compound is expected to provide a cascade of benefits that ultimately lead to improved battery performance and longevity.

Caption: Logical flow of benefits from using this compound.

References

Application Notes and Protocols for Dipropyl Sulfite in Lithium-Ion Battery Electrolytes

Disclaimer: Publicly available research specifically detailing the use and performance of dipropyl sulfite (DPS) as a distinct electrolyte additive in lithium-ion batteries is limited. The following application notes and protocols have been compiled based on established principles and data from closely related acyclic organic sulfites, such as dimethyl sulfite (DMS) and diethyl sulfite (DES), which are expected to exhibit similar electrochemical behavior. A patent has identified this compound as a potential chain sulfite compound for this application, supporting its relevance.[1]

Introduction to Acyclic Sulfites as Electrolyte Additives

Acyclic organic sulfites, including this compound, are being explored as components in lithium-ion battery electrolytes.[2][3] Similar to their cyclic counterparts, they can function as film-forming additives that are preferentially reduced on the anode surface to create a stable Solid Electrolyte Interphase (SEI). This SEI layer is critical for the long-term performance and safety of lithium-ion batteries, as it prevents ongoing electrolyte decomposition and protects the anode structure. Due to their linear structure, acyclic sulfites can also serve as co-solvents, potentially improving the electrolyte's ionic conductivity, especially at low temperatures, owing to their lower viscosities compared to cyclic carbonates.[2][3]

The primary role of an additive like this compound is to decompose at a higher potential than the primary solvent components (e.g., ethylene carbonate), ensuring the formation of a robust SEI during the initial charging cycles. The composition of this SEI is expected to be rich in lithium sulfite (Li₂SO₃) and other organosulfur species, which contribute to a stable and ionically conductive passivation layer on the anode.

Mechanism of Action: SEI Formation with this compound

The proposed mechanism for SEI formation involving this compound is analogous to that of other linear sulfites. During the initial charge, DPS is reductively decomposed on the graphite anode surface. This process is believed to involve one or two-electron reduction pathways, leading to the formation of various organic and inorganic species. The key inorganic component contributing to a stable SEI is lithium sulfite (Li₂SO₃). The presence of such sulfur-containing compounds in the SEI can enhance its stability and ionic conductivity.

References

Application Notes and Protocols for the Electrochemical Stability Window of Dipropyl Sulfite

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical stability window (ESW) of dipropyl sulfite, a crucial parameter for its application in various electrochemical systems, including its potential use as an electrolyte component in lithium-ion batteries. The document outlines the experimental protocols for determining the ESW and presents comparative data for similar organic sulfites.

Introduction

This compound is an organic sulfite compound that, like other dialkyl sulfites, is being explored for its potential applications in electrochemistry. A key characteristic governing its suitability is the electrochemical stability window (ESW), which defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wide ESW is essential for electrolytes in high-energy-density storage devices. Organic sulfites, including this compound, are also recognized for their role as electrolyte additives that can form a stable solid electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and cycle life.[1] The decomposition potential of these sulfites is a critical factor in their efficacy as SEI formers.[1]

Quantitative Data Summary

| Compound | Anodic Limit (V vs. Li/Li⁺) | Cathodic Limit (V vs. Li/Li⁺) | Notes |

| Dimethyl Sulfite (DMS) | > 4.5 | Not specified | Suitable as a co-solvent.[1] |

| Diethyl Sulfite (DES) | < 3.5 | Not specified | Suitable as an additive.[1] |

| Propylene Sulfite (PS) | > 4.5 | Not specified | Suitable as a solvent.[1] |

| Ethylene Sulfite (ES) | < 3.5 | Not specified | Suitable as an additive.[1] |

Note: The anodic limit indicates the potential at which oxidation occurs, while the cathodic limit indicates the potential for reduction. The suitability as a solvent or additive is often determined by these decomposition potentials in the context of the operating voltage of the battery electrodes.[1]

Experimental Protocols

Protocol for Determining the Electrochemical Stability Window using Cyclic Voltammetry

This protocol outlines the procedure for determining the anodic and cathodic limits of an electrolyte containing this compound using cyclic voltammetry (CV).

1. Materials and Equipment:

-

Potentiostat/Galvanostat: With software for controlling the experiment and data acquisition.

-

Three-Electrode Electrochemical Cell: A standard cell with ports for a working electrode, a reference electrode, and a counter electrode.

-

Working Electrode (WE): A material with high electrochemical inertness, such as glassy carbon or platinum.

-

Reference Electrode (RE): A stable reference, such as a lithium metal electrode (Li/Li⁺), especially for lithium-ion battery applications.

-

Counter Electrode (CE): A material with a large surface area to ensure the current does not limit the processes at the WE, typically lithium metal or platinum mesh.

-

Electrolyte Solution: A solution of a lithium salt (e.g., 1 M LiPF₆) in a suitable solvent (e.g., a mixture of ethylene carbonate and dimethyl carbonate) with and without the addition of this compound at a specific concentration (e.g., 1-5% by weight).

-

Glovebox: An inert atmosphere (e.g., argon-filled) with low oxygen and moisture levels is crucial for assembling the electrochemical cell, especially when using lithium metal.

2. Experimental Procedure:

-

Electrode Preparation:

-

Polish the working electrode to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse the polished electrode with a suitable solvent (e.g., acetone, isopropanol) and dry it thoroughly.

-

Clean the reference and counter electrodes according to standard procedures. For lithium metal, gently scrape the surface to expose a fresh, unoxidized layer.

-

-

Cell Assembly:

-

Assemble the three-electrode cell inside an inert atmosphere glovebox.

-

Add the prepared electrolyte solution to the cell.

-

Immerse the working, reference, and counter electrodes in the electrolyte, ensuring they are properly positioned and not in contact with each other.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the CV experiment:

-

Initial Potential: The open-circuit potential (OCP) of the cell.

-

Vertex Potentials: A wide potential range to encompass the expected stability window. For anodic stability, scan to a high positive potential (e.g., 6.0 V vs. Li/Li⁺). For cathodic stability, scan to a low negative potential (e.g., -0.5 V vs. Li/Li⁺).

-

Scan Rate: A slow scan rate is typically used to allow for the detection of decomposition reactions, for example, 0.1 to 10 mV/s.[2]

-